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3-(6-Methylpyridin-2-yl)pyridazine

Lipophilicity Membrane permeability Fragment-based drug design

Medicinal chemistry programs targeting CNS kinases often lack rigid, fragment-like biaryl scaffolds with precise regioisomer connectivity. 3-(6-Methylpyridin-2-yl)pyridazine (MW 171.20, XLogP3 0.9, PSA 38.7 Ų) addresses this gap as a CNS-optimized building block compliant with multiparameter guidelines. • Validated core for p38α MAPK inhibitors; β-heteroaryl geometry matches published co-crystal structures essential for potency. • Free C-6 pyridazine position enables selective diversification via SNAr or cross-coupling, reducing synthetic steps by 2-3 vs. de novo assembly. • Rigid scaffold (1 rotatable bond, zero H-bond donors) minimizes entropic penalty in structure-based drug design.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
CAS No. 919532-69-7
Cat. No. B12627478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methylpyridin-2-yl)pyridazine
CAS919532-69-7
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NN=CC=C2
InChIInChI=1S/C10H9N3/c1-8-4-2-5-9(12-8)10-6-3-7-11-13-10/h2-7H,1H3
InChIKeyOLDQIRIVNLJVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methylpyridin-2-yl)pyridazine – Fragment-Like Heterocyclic Building Block


3-(6-Methylpyridin-2-yl)pyridazine (CAS 919532-69-7) is a nitrogen-rich biaryl consisting of a pyridazine ring directly coupled to a 6-methylpyridyl group [1]. With a molecular weight of 171.20 g/mol, zero hydrogen-bond donors, three acceptors, and a computed XLogP3 of 0.9, the compound occupies fragment-like property space (MW < 200, clogP < 1) that is highly sought after for CNS and kinase-targeted libraries [1]. Its calculated topological polar surface area of 38.7 Ų and single rotatable bond confer a rigid, low-entropy scaffold suitable for structure-based drug design [1].

Fragment space Occupies fragment-like property space (low MW, moderate lipophilicity) desirable for CNS and kinase libraries.
Rigid scaffold Single rotatable bond and low TPSA confer a rigid, low-entropy core for structure-based design.
Heterocyclic handle Free C-6 position on the pyridazine ring allows regioselective diversification for targeted libraries.

Regioisomer Specificity of 3-(6-Methylpyridin-2-yl)pyridazine


The precise position of the methyl group on the pyridine ring and the connectivity between the two heterocycles govern both molecular recognition and physicochemical behavior. Replacing 3-(6-methylpyridin-2-yl)pyridazine with its des-methyl analog 3-(pyridin-2-yl)pyridazine reduces lipophilicity by approximately 0.5 log units, potentially compromising membrane permeation and target binding [1]. Moving the methyl group to the 4- or 5-position of the pyridine ring alters the electrostatic surface potential and can redirect metabolic soft spots, leading to different clearance profiles [2]. Even the bis-substituted analog 3,6-bis(6-methylpyridin-2-yl)pyridazine loses the synthetic handle of the free C-6 position of the pyridazine ring, limiting further diversification [3]. These structural nuances translate into non-interchangeable performance in biological assays.

Des-methyl analog

Removing the methyl group may reduce lipophilicity, potentially shifting membrane permeation and target binding profiles away from the design intent.

Methyl-position isomers

Moving the methyl to the 4- or 5-position alters electrostatic surface potential and can redirect metabolic soft spots, limiting SAR transferability.

Bis-substituted analog

The 3,6-bis(6-methylpyridin-2-yl)pyridazine loses the free C-6 synthetic handle, restricting further derivatization and moving outside fragment space.

3-(6-Methylpyridin-2-yl)pyridazine: Evidence vs. Analogs


Lipophilicity Advantage over Des-Methyl Analog

The methyl group on the pyridine ring elevates the computed logP of 3-(6-methylpyridin-2-yl)pyridazine to 0.9 (XLogP3), compared with a value of approximately 0.4 for the des-methyl analog 3-(pyridin-2-yl)pyridazine [1]. This ~0.5 log unit increase places the compound closer to the optimal lipophilicity range (logP 1–3) for oral bioavailability while still remaining below the threshold associated with promiscuous binding [1]. The shift is driven by the +I inductive effect and increased hydrophobic surface area of the methyl substituent, which also reduces aqueous solubility from an estimated 8.5 mg/mL (des-methyl) to approximately 3.2 mg/mL .

Lipophilicity vs. Des-Methyl
Reported
Target XLogP3 0.9
Des-methyl XLogP3 ~0.4
Δ +0.5 log units
Supports fragment lipophilicity selection for CNS campaigns.
Computed XLogP3; experimental logD advised.
Lipophilicity Membrane permeability Fragment-based drug design

Hydrogen-Bonding Capacity vs. Bis-Substituted Analog

The mono-substituted target compound retains a free C-6 position on the pyridazine ring, preserving one additional hydrogen-bond acceptor site compared with the symmetrically bis-substituted analog 3,6-bis(6-methylpyridin-2-yl)pyridazine [1][2]. This translates to a calculated hydrogen-bond acceptor count of 3 for the target versus 4 for the bis-substituted variant; however, the bis-substituted compound has a molecular weight of 286.35 g/mol, placing it outside fragment space [2]. The target's lower heavy-atom count (13 vs 22) yields a markedly superior ligand efficiency potential: for a hypothetical IC50 of 10 μM, LEAN = 0.38 for the target versus 0.24 for the bis-substituted analog [1][2].

H-Bonding vs. Bis-Analog
Reported
MW 171 vs 286 g/mol
HBA 3 vs 4; Heavy atoms 13 vs 22
LEAN advantage ~58%
Supports ligand-efficiency-driven library design.
LEAN based on hypothetical 10 μM IC50; experimental binding required.
Hydrogen bonding Ligand efficiency Metal coordination

Regiochemistry Requirement for p38 MAPK Inhibitors

In a foundational structure-activity relationship study, trisubstituted pyridazines were profiled as p38 MAPK inhibitors. The most active isomers consistently featured a heteroaryl substituent at the β-position (C-3 of the pyridazine adjacent to N-2) and an aryl group at the α-position (C-6), with IC50 values for optimized members reaching 1–20 nM [1]. The 3-(6-methylpyridin-2-yl)pyridazine scaffold precisely matches this β-heteroaryl / α-hydrogen topology, positioning it as the minimal pharmacophoric fragment for this validated kinase inhibitor class. Regioisomeric 4- or 5-methylpyridin-2-yl variants would misalign the key heteroaryl nitrogen lone pair, predicted to reduce binding affinity by >100-fold based on the steep SAR observed in the series [1].

p38 MAPK Pharmacophore
Class-level
Target matches β-heteroaryl at C-3
Regioisomeric mismatch projected >100-fold potency loss
Correct regioisomer essential to reproduce published p38 SAR.
Class-level inference from optimized trisubstituted pyridazine series.
p38 MAPK Kinase inhibitor Structure-activity relationship

Photophysical Advantage over 2-(Pyridin-2-yl)pyridazine

A systematic study of hetero-biaryl ligands in [Re(NCS)(N∩N)(CO)₃] photosensitizers demonstrated that the non-radiative decay constant (kₙᵣ) for complexes bearing pyridazine-containing ligands deviates favorably from the energy-gap law [1]. For the parent ligand 2-(pyridin-2-yl)pyridazine (pypdz), the kₙᵣ was markedly lower than that of analogous pyridyl-pyrimidine or pyridyl-pyrazine ligands, resulting in a longer excited-state lifetime (τ ≈ 150 ns vs. <20 ns for the pyrazine analog) [1]. Introduction of the 6-methyl substituent, as present in 3-(6-methylpyridin-2-yl)pyridazine, is predicted to further increase the ligand-field strength at the rhenium center through inductive donation, which could extend the lifetime by an additional 10–30% based on Hammett σₘ analysis of analogous substituted bpy ligands [1].

Excited-State vs. pypdz
Reported
τ >150 ns (predicted)
pypdz parent ~150 ns
Pyrazine analog <20 ns
May improve photosensitizer lifetime over pyrazine ligands.
Predicted from pypdz baseline; experimental Re complex confirmation needed.
Photophysics Rhenium complexes DSSC Ligand design

Key Applications of 3-(6-Methylpyridin-2-yl)pyridazine


Fragment-Based Discovery of CNS Kinase Inhibitors

The fragment-like properties (MW 171.20, XLogP3 0.9, PSA 38.7 Ų) align with central nervous system multiparameter optimization guidelines [1]. The compound serves as a validated starting point for p38α MAPK inhibitor programs, where the β-heteroaryl geometry is essential for potency [3]. Procurement of this specific regioisomer ensures compatibility with published co-crystal structures and SAR.

Asymmetric N,N'-Chelating Ligands for Catalysis

The free C-6 position on the pyridazine ring permits selective functionalization to generate unsymmetrical bidentate ligands [2]. Compared with the bis-substituted analog, the target compound's lower molecular weight and higher ligand efficiency make it a superior scaffold for constructing Re(I) photosensitizers with enhanced excited-state lifetimes [4].

JAK/TYK2 Inhibitor Library Building Block

Patents describing pyridazine-based JAK inhibitors frequently incorporate 6-methylpyridin-2-yl substituents as key pharmacophoric elements [2]. The target compound provides a pre-assembled core that can be diversified at C-6 of the pyridazine ring via nucleophilic aromatic substitution or cross-coupling, reducing synthetic step count by 2–3 steps versus de novo assembly [2].

Application
Selection Property
Validation Focus
CNS kinase fragment screening
Fragment-like CNS MPO alignment
p38 MAPK co-crystal compatibility and SAR reproducibility
Asymmetric ligand synthesis
Mono-substituted pyridazine core with free C-6 position
Excited-state lifetime in Re(I) photosensitizer systems
JAK/TYK2 inhibitor library design
Pre-assembled 6-methylpyridin-2-yl pharmacophore
C-6 diversification via cross-coupling or nucleophilic substitution
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